molecular formula C15H12Cl2N2S B4941937 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole

5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B4941937
M. Wt: 323.2 g/mol
InChI Key: TYZGGXHIRNAQSU-UHFFFAOYSA-N
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Description

5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties

Properties

IUPAC Name

5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2S/c16-11-6-7-12(13(17)9-11)15-19-18-14(20-15)8-10-4-2-1-3-5-10/h1-7,9,15,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZGGXHIRNAQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biological pathways, such as enzyme activity or cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenyl-1,3,4-thiadiazole: Lacks the benzyl group but shares the dichlorophenyl and thiadiazole core.

    5-benzyl-1,3,4-thiadiazole: Contains the benzyl group but lacks the dichlorophenyl group.

Uniqueness

5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the presence of both benzyl and dichlorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups enhances its versatility and effectiveness in various applications .

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